[99Mtc]-cbpao
Description
Overview of Technetium-99m in Diagnostic Nuclear Medicine Research
Technetium-99m ([99mTc]) stands as the cornerstone of diagnostic nuclear medicine, with its use in an estimated 25 million diagnostic procedures annually. nih.gov Its preeminence is attributed to a combination of ideal physical and chemical properties that make it exceptionally suitable for medical imaging. mdpi.comnih.gov The radionuclide emits gamma rays at a photon energy of 140 keV, which is optimal for detection by modern gamma cameras and Single Photon Emission Computed Tomography (SPECT) systems, providing a balance between clear image resolution and patient safety. mdpi.comnih.gov
A key advantage of [99mTc] is its short half-life of approximately six hours. mdpi.comnih.gov This allows for rapid data acquisition during imaging procedures while minimizing the total radiation exposure to the patient. mdpi.comnih.gov Furthermore, the versatile chemistry of technetium, with its multiple oxidation states, enables it to be chelated and incorporated into a wide variety of molecules. mdpi.comnih.gov This flexibility allows for the development of targeted radiopharmaceuticals that can assess the function and physiology of numerous organs and tissues, including the brain, heart, bones, kidneys, and lungs. viamedica.plnih.gov
The development of [99mTc]-based radiopharmaceuticals has been a continuous area of research, leading to new agents that can target specific biological processes at the molecular level. nih.gov This ongoing research is crucial for advancing diagnostic imaging and making these technologies more widely available. nih.govnih.gov
Table 1: Key Properties of Technetium-99m for Diagnostic Research
| Property | Value/Description | Significance in Research |
|---|---|---|
| Half-life | ~6 hours | Minimizes patient radiation dose while allowing sufficient time for imaging procedures. mdpi.comnih.gov |
| Gamma Ray Energy | 140 keV | Ideal for detection by SPECT cameras, leading to high-quality images. mdpi.comnih.gov |
| Decay Mode | Isomeric Transition | Emits a single gamma photon without particulate radiation, reducing tissue damage. nih.gov |
| Chemistry | Versatile | Can be complexed with a wide range of ligands to target specific organs or biological pathways. mdpi.comnih.gov |
| Availability | From 99Mo/99mTc generators | Readily available in clinical settings for on-demand preparation of radiopharmaceuticals. nih.gov |
Evolution of Amine Oxime Radiopharmaceuticals for Brain Perfusion Research
The development of radiopharmaceuticals capable of crossing the blood-brain barrier and providing a stable image of regional cerebral blood flow (rCBF) has been a significant goal in nuclear medicine research. Early research in the 1980s led to the introduction of iodine-123 labeled amines, which reawakened interest in cerebral perfusion imaging with SPECT. viamedica.pl This paved the way for the development of technetium-99m labeled agents, which offered superior imaging characteristics.
A major breakthrough in this area was the development of neutral, lipophilic technetium-99m complexes based on propylene (B89431) amine oxime (PnAO) ligands. mdpi.com One of the most successful of these was [99mTc]-hexamethylpropylene amine oxime ([99mTc]-HMPAO, also known as exametazime). nih.gov This complex, formed by the reduction of pertechnetate (B1241340) in the presence of the d,l-diastereoisomer of HMPAO, demonstrated the ability to cross the blood-brain barrier and become trapped within the brain tissue. mdpi.comnih.gov
The trapping mechanism of [99mTc]-HMPAO is thought to involve its conversion from a lipophilic complex to a more hydrophilic species within the brain, preventing its washout. nih.gov This retention allows for the acquisition of high-quality SPECT images that reflect the distribution of cerebral blood flow at the time of injection. nih.gov Research showed that [99mTc]-HMPAO distribution in the brain is proportional to regional blood flow, making it a valuable tool for studying cerebrovascular disorders. nih.govresearchgate.net The development of [99mTc]-HMPAO and other amine oxime derivatives marked a significant evolution, providing researchers and clinicians with a robust method for functional brain imaging. viamedica.pl
Rationale for Research into [99mTc]-Cyclobutylpropylene Amine Oxime ([99mTc]-CBPAO)
The success of [99mTc]-HMPAO spurred further research into new amine oxime derivatives with potentially improved properties. While effective, the primary lipophilic complex of [99mTc]-HMPAO is known to be relatively unstable in vitro, converting to a secondary hydrophilic complex that cannot cross the blood-brain barrier. viamedica.pl This instability necessitates prompt use after preparation.
This limitation provided the rationale for developing new agents with greater in vitro stability, which would allow for more flexible clinical use. One such agent developed was [99mTc]-d,l-cyclobutylpropylene amine oxime (this compound). nih.gov The research aimed to create a brain perfusion imaging agent that could be prepared using a simple labeling procedure and would exhibit high stability after preparation. nih.gov
Preclinical research demonstrated that this compound possesses this desired high in vitro stability. High-pressure liquid chromatography (HPLC) analysis showed that three hours after labeling, less than 5% of the initial lipophilic complex converted to the hydrophilic form. nih.gov This represented a significant improvement over the stability of [99mTc]-HMPAO.
Further preclinical studies in rats were conducted to evaluate the brain uptake of this new compound. The results indicated that the brain uptake of this compound was comparable to that of [99mTc]-HMPAO.
Table 2: Comparative Brain Uptake of this compound and [99mTc]-HMPAO in Rats
| Radiopharmaceutical | Brain Uptake at 5 min (% dose/g ± SD) | Brain Uptake at 30 min (% dose/g ± SD) |
|---|---|---|
| This compound | 0.74 ± 0.06 | 0.73 ± 0.13 |
| [99mTc]-HMPAO | 0.72 ± 0.15 | 0.88 ± 0.24 |
Data from a study in adult male Sprague-Dawley rats. nih.gov
The data showed no significant difference in brain uptake between the two tracers in the rat model. nih.gov The sustained presence of this compound in the brain for a period suitable for tomographic imaging, combined with its enhanced stability, established it as a promising candidate for further research as a brain perfusion imaging agent for SPECT. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H26N4O3Tc |
|---|---|
Molecular Weight |
395.29 g/mol |
IUPAC Name |
3-hydroxyiminobutan-2-yl-[[1-(3-hydroxyiminobutan-2-ylazanidylmethyl)cyclobutyl]methyl]azanide;oxotechnetium(2+) |
InChI |
InChI=1S/C14H26N4O2.O.Tc/c1-10(12(3)17-19)15-8-14(6-5-7-14)9-16-11(2)13(4)18-20;;/h10-11,19-20H,5-9H2,1-4H3;;/q-2;;+2 |
InChI Key |
ZIODBWAGAMIMES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NO)C)[N-]CC1(CCC1)C[N-]C(C)C(=NO)C.O=[Tc+2] |
Origin of Product |
United States |
Radiopharmaceutical Synthesis and Design of 99mtc Cbpao
Ligand Design and Rational Selection of Amine Oxime Scaffolds
The design of a successful radiopharmaceutical is a meticulous process that balances the chemical properties of the ligand with the desired biological behavior of the final technetium complex. The selection of amine oxime scaffolds for complexing [99mTc] is rooted in their ability to form stable, neutral, and lipophilic complexes that can cross the blood-brain barrier.
Amine oxime ligands, such as the parent compound propylene (B89431) amine oxime (PnAO), are tetradentate chelators, providing four nitrogen donor atoms for coordination with the technetium metal center. The fundamental structure typically consists of two amine groups and two oxime moieties connected by a carbon backbone. The rationale for employing this scaffold lies in several key features:
High Affinity for Technetium: The nitrogen atoms of the amine and oxime groups form strong coordinate bonds with the technetium ion, leading to a thermodynamically stable complex.
The design of CBPAO, or cyclobutanediaminedioxime, represents a specific structural modification within the amine oxime class. The incorporation of a cyclobutane (B1203170) ring into the diamine backbone is a deliberate design choice aimed at influencing the stereochemistry and rigidity of the resulting technetium complex. This structural constraint can impact the complex's size, shape, and ultimately its biological distribution.
Radiolabeling Procedures for [99mTc]-CBPAO
The preparation of this compound for clinical use involves the radiolabeling of the CBPAO ligand with technetium-99m, a process that is typically carried out using a "kit" formulation.
Kit Formulation and Preparation Methodologies
Radiopharmaceutical kits are sterile, non-pyrogenic, and often lyophilized (freeze-dried) preparations containing the necessary non-radioactive components for the synthesis of the final radiolabeled compound. banglajol.info A typical kit for a [99mTc]-amine oxime complex like CBPAO would contain the CBPAO ligand and a reducing agent, most commonly stannous chloride. banglajol.info The use of these kits simplifies the preparation process in a clinical setting, allowing for the rapid and convenient formulation of the radiopharmaceutical upon the addition of the sterile, pyrogen-free eluate of sodium pertechnetate (B1241340) ([99mTc]NaTcO4) from a 99Mo/99mTc generator. banglajol.info
The general methodology for preparing this compound from a kit involves the following steps:
Aseptically adding a predetermined amount of [99mTc]NaTcO4 solution to the lyophilized kit vial.
Gentle mixing to ensure complete dissolution of the contents.
An incubation period at a specified temperature to allow for the complexation reaction to reach completion.
The final product is then subjected to quality control tests to ensure high radiochemical purity before administration.
Stannous Reduction Mechanisms in Technetium-99m Labeling
The technetium obtained from a 99Mo/99mTc generator is in the form of the pertechnetate ion ([99mTc]O4-), where technetium is in its highest oxidation state (+7). In this state, it is relatively unreactive and does not readily form complexes with most chelating agents. Therefore, a crucial step in the labeling process is the reduction of technetium to a lower, more reactive oxidation state.
Stannous chloride (SnCl2) is the most widely used reducing agent in [99mTc] radiopharmaceutical kits due to its high efficiency and low toxicity at the concentrations used. researchgate.net The stannous ion (Sn2+) acts as the reducing agent, donating electrons to the pertechnetate ion. In this redox reaction, the stannous ion is oxidized to the stannic ion (Sn4+), while the technetium(VII) is reduced to a lower oxidation state, typically +3, +4, or +5, which is then readily chelated by the CBPAO ligand. The exact oxidation state of technetium in the final this compound complex is dependent on the ligand structure and the reaction conditions.
Influence of Reaction Parameters on Labeling Yield
The efficiency of the radiolabeling process, and thus the radiochemical purity of the final product, is influenced by several reaction parameters. Optimization of these parameters is critical for ensuring a high and reproducible labeling yield.
| Parameter | Influence on Labeling Yield |
| pH | The pH of the reaction mixture is a critical factor. For many amine oxime complexes, the labeling is typically performed in a slightly acidic to neutral pH range. The pH affects the stability of the stannous ion in solution, the protonation state of the ligand's amine and oxime groups, and the hydrolysis of the reduced technetium, all of which can impact the formation of the desired complex. For some technetium complexes, labeling is optimal at a specific pH, with efficiency deteriorating in more acidic or alkaline conditions. researchgate.net |
| Incubation Time | An adequate incubation period is necessary to allow the reduction and complexation reactions to proceed to completion. The optimal incubation time can vary depending on the specific ligand and reaction conditions, but is often in the range of 10 to 30 minutes at room temperature. researchgate.net |
| Stannous Chloride Concentration | The concentration of stannous chloride must be sufficient to effectively reduce the pertechnetate. However, an excessive amount of stannous ions can lead to the formation of unwanted colloids of tin hydroxide, which can interfere with the labeling process and the biological distribution of the radiopharmaceutical. Therefore, the optimal concentration is carefully determined during the development of the kit formulation. researchgate.net |
This table is interactive. Users can sort and filter the data.
Novel Synthetic Routes for Related Amine Oxime Ligands
The development of new and efficient synthetic methodologies for amine oxime ligands is an active area of research, aimed at improving yields, reducing synthetic steps, and allowing for greater structural diversity. While specific novel routes for CBPAO are not extensively detailed in publicly available literature, general strategies for the synthesis of related diaminedioxime ligands can provide insight.
One reported approach for the synthesis of d,l-HMPAO (hexamethylpropylene amine oxime), another important amine oxime ligand, involves a two-step condensation of propanediamine with a keto-oxime, followed by reduction of the resulting bisimine. viamedica.pl This method has been refined to improve the yield and purity of the desired diastereomer. viamedica.pl
Another general strategy for creating multidentate ligands for technetium-99m involves the use of coupling agents like 1-(ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) to link di- or triamines with other functional groups. nih.gov While this specific example focuses on N2S2 and N3S3 ligands, the underlying principle of using efficient coupling reactions could be adapted for the synthesis of novel amine oxime structures.
Continuing research into new synthetic pathways is crucial for the future development of technetium-99m radiopharmaceuticals with improved properties for diagnostic imaging.
Radiochemical Characterization and Stability Studies of 99mtc Cbpao
Analytical Methodologies for Radiochemical Purity Assessment
The radiochemical purity of a [99mTc]-labeled compound is a critical parameter, defined as the proportion of the total radioactivity in the desired chemical form. Impurities, such as free pertechnetate (B1241340) ([99mTc]TcO₄⁻) and hydrolyzed-reduced technetium ([99mTc]TcO₂), can compromise image quality and lead to unnecessary radiation dose to non-target organs. A suite of analytical techniques is employed to ensure the purity of [99mTc]-amine oxime complexes like [99mTc]-CBPAO.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is instrumental in separating the desired lipophilic complex from potential hydrophilic impurities.
Research has demonstrated the utility of HPLC in assessing the in vitro stability of this compound. In one key study, HPLC analysis was used to show that 3 hours after its preparation, less than 5% of the primary lipophilic this compound complex, which is capable of crossing the blood-brain barrier, converts into a secondary, more hydrophilic complex. nih.gov This indicates a high degree of initial stability.
For related technetium-99m amine oxime complexes, reverse-phase HPLC is a common approach. The system typically consists of a stationary phase, such as a C18 column, and a mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the two phases. A radioactivity detector is used in series with a standard UV detector to monitor the elution of the radiolabeled species.
Table 1: Representative HPLC Parameters for 99mTc-Amine Oxime Complexes
| Parameter | Typical Conditions |
| Column | Reverse-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile/methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | In-line radioactivity detector coupled with a UV detector |
| Retention Time | Varies based on specific complex and conditions. Lipophilic complexes have longer retention times than hydrophilic impurities like pertechnetate. |
Instant Thin-Layer Chromatography (ITLC) Analysis
Instant Thin-Layer Chromatography (ITLC) is a rapid, simple, and cost-effective method for routine quality control of radiopharmaceuticals. It is particularly useful for determining the percentage of free pertechnetate and hydrolyzed-reduced technetium in a [99mTc] radiopharmaceutical preparation.
While specific ITLC procedures for this compound are not detailed in available literature, the methodology for similar 99mTc-amine oxime complexes typically involves two separate chromatographic systems to quantify the two major potential impurities.
System 1 (for free [99mTc]TcO₄⁻): A stationary phase like ITLC-SG (silica gel) is used with a mobile phase such as methyl ethyl ketone (MEK) or a mixture of acetone (B3395972) and dichloromethane. In these systems, the [99mTc]-complex and any [99mTc]TcO₂ remain at the origin (Rf = 0), while the free pertechnetate moves with the solvent front (Rf = 1.0).
System 2 (for [99mTc]TcO₂): A different stationary phase, often paper chromatography or ITLC-SG, is used with an aqueous mobile phase like 0.9% sodium chloride. In this system, the [99mTc]-complex and free pertechnetate are mobile, while the insoluble [99mTc]TcO₂ remains at the origin.
The radiochemical purity is then calculated by subtracting the percentages of the identified impurities from 100%.
Table 2: General ITLC Systems for 99mTc-Amine Oxime Complexes
| Impurity | Stationary Phase | Mobile Phase | Rf of Complex | Rf of Impurity |
| Free [99mTc]TcO₄⁻ | ITLC-SG | Methyl Ethyl Ketone (MEK) | 0.0 | 1.0 |
| Hydrolyzed-Reduced [99mTc]TcO₂ | Paper or ITLC-SG | 0.9% NaCl | 1.0 | 0.0 |
Electrophoresis Techniques
Paper electrophoresis is another technique that has been used to characterize 99mTc-amine oxime complexes. This method separates molecules based on their charge and size in an electric field. For neutral complexes like this compound, electrophoresis can confirm the absence of charged impurities.
In a typical setup, a spot of the radiopharmaceutical is applied to the center of a paper strip saturated with a buffer of a specific pH. An electric potential is then applied across the strip for a set period. The neutral this compound complex is expected to remain at the point of application, while charged species like pertechnetate ([99mTc]TcO₄⁻) would migrate towards the anode. The distribution of radioactivity on the strip is then analyzed to determine the percentage of the neutral complex.
In Vitro Radiochemical Stability Investigations
The stability of a radiopharmaceutical is crucial for its clinical utility, ensuring that it remains in its active form from the time of preparation until it reaches its biological target. Stability studies for this compound have been performed in both simple aqueous solutions and more complex biological media.
Stability in Aqueous Solutions (e.g., PBS)
The stability of this compound in aqueous solutions is a fundamental indicator of its robustness. As previously mentioned, HPLC analysis has shown that the compound possesses high in vitro stability, with less than 5% conversion from the initial lipophilic complex to a secondary hydrophilic form within three hours of labeling. nih.gov This level of stability is generally considered suitable for routine clinical applications, allowing for preparation and subsequent administration without significant degradation.
Stability in Biological Media (e.g., human serum, plasma, cell culture medium)
Table 3: Summary of In Vitro Stability Findings for this compound
| Medium | Time Point | Stability (% of primary lipophilic complex) | Analytical Method |
| Aqueous Solution | 3 hours | >95% | HPLC |
| Human Serum | Not specified | Data not available | Not specified |
Research and publications on technetium-99m complexes often focus on more widely used or clinically established radiopharmaceuticals. While general principles of technetium chemistry, complex stability, and stereoisomerism are well-documented, specific experimental data, detailed research findings, and stability-influencing factors directly pertaining to this compound could not be located. Similarly, in-depth characterization of its potential diastereomeric forms and their specific implications remains unelucidated in available scientific literature.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline for this compound based on currently accessible information. Any attempt to do so would require extrapolation from other, non-identical compounds, which would not meet the required standards of scientific accuracy and specificity for the subject compound.
Preclinical Evaluation of 99mtc Cbpao
In Vitro Cellular and Subcellular Investigations
In vitro models allow for the detailed examination of a radiotracer's interaction with biological systems under controlled conditions, free from the complexities of systemic blood flow and metabolism. The following sections detail the key findings from these cellular and subcellular studies on [99mTc]-CBPAO and its closely related analogue, [99mTc]-HMPAO, which shares a similar mechanism of action.
The initial uptake of a brain imaging agent into neural cells is a primary determinant of its efficacy. This compound, a lipophilic complex, is designed to passively diffuse across the blood-brain barrier and into brain cells. In vitro studies using various cell lines have demonstrated that related amine oxime tracers like [99mTc]-HMPAO are rapidly and extensively accumulated, typically reaching a plateau within 15 to 30 minutes of incubation. nih.gov
Preclinical animal studies have directly compared the brain uptake of this compound with that of the established agent [99mTc]-HMPAO. In experiments involving Sprague-Dawley rats, the brain uptake of this compound was found to be statistically indistinguishable from that of [99mTc]-HMPAO at both 5 and 30 minutes post-injection, indicating a comparable ability to cross the blood-brain barrier and accumulate in brain tissue. nih.gov The uptake remained stable over this period, which is a desirable characteristic for tomographic imaging. nih.gov
Table 1: Comparative Brain Uptake of this compound and [99mTc]-HMPAO in Rats Data represents the mean percentage of injected dose per gram of wet tissue (% dose/g ± SD).
| Radiotracer | Uptake at 5 min | Uptake at 30 min |
| This compound | 0.74 ± 0.06 | 0.73 ± 0.13 |
| [99mTc]-HMPAO | 0.72 ± 0.15 | 0.88 ± 0.24 |
| Data sourced from Eur J Nucl Med. 1990;17(5):242-7. nih.gov |
Once inside the cell, the retention of the radiotracer is crucial for acquiring high-quality images. The trapping mechanism for amine oxime complexes like this compound is not based on binding to specific receptors but rather on an intracellular conversion that prevents the molecule from diffusing back out of the cell.
The primary mechanism for the intracellular retention of lipophilic technetium complexes such as [99mTc]-HMPAO and this compound is their conversion into non-diffusible, hydrophilic (water-soluble) species. nih.gov The initial lipophilic form of the tracer can freely cross cell membranes, but once inside the reductive environment of the cell, it is chemically altered. This change in polarity effectively traps the radioactivity within the cell. nih.gov
This compound has demonstrated high stability in vitro, with high-pressure liquid chromatography (HPLC) analysis showing that less than 5% of the primary lipophilic complex converts to a secondary, more hydrophilic complex after three hours in vitro. nih.gov This inherent stability is important, as premature conversion in the bloodstream would prevent the agent from reaching the target tissue. The intracellular environment, however, provides the necessary components to facilitate this conversion and ensure retention. Studies on rat brain slices using the analogue [99mTc]-HMPAO showed that adding glutathione (B108866) to the incubation medium inhibited tracer uptake by converting the lipophilic tracer into its hydrophilic form extracellularly. nih.gov
The intracellular conversion of these tracers is highly dependent on the presence of endogenous reducing agents, with glutathione (GSH) being a key molecule in this process. nih.gov Glutathione, a tripeptide antioxidant found in high concentrations within most cells, is believed to be the primary substance responsible for the reduction and conversion of lipophilic [99mTc]-HMPAO to its hydrophilic, trapped form. nih.govnih.gov It is presumed that this compound follows a similar GSH-dependent retention mechanism.
Studies on [99mTc]-HMPAO have demonstrated this dependence clearly. In experiments where intracellular GSH levels were depleted using diethyl maleate (B1232345) (DEM), the retention of the radiotracer was significantly decreased. nih.gov Conversely, conditions that increase GSH content can enhance tracer retention. This relationship underscores that the retention of these tracers is not just a marker of perfusion but is also influenced by the metabolic and redox state of the tissue. nih.govnih.gov
Table 2: Effect of Glutathione (GSH) Depletion on [99mTc]-HMPAO Retention in Rat Lung Tissue This data for the analogue [99mTc]-HMPAO illustrates the GSH-dependent retention mechanism likely shared by this compound.
| Condition | Change in HMPAO Retention | Change in GSH Content |
| Normoxic + DEM | ~26% Decrease | - |
| Hyperoxic (hyper-95R) | No DEM Treatment | ~40% Increase |
| Hyperoxic (hyper-95R) + DEM | ~56% Decrease | - |
| Data sourced from J Appl Physiol. 2012;113(4):658-65. nih.gov |
Understanding where a tracer localizes within the cell can provide further insight into its mechanism of action and potential metabolic interactions. For lipophilic, cationic technetium complexes, the mitochondria are often a primary site of accumulation due to the negative mitochondrial membrane potential.
While specific subcellular distribution data for this compound is not extensively detailed in the literature, studies on the analogous compound [99mTc]-HMPAO have provided valuable information. In vitro studies using mouse brain homogenates revealed that the mitochondrial fraction possessed the most dominant metabolic activity for converting [99mTc]-HMPAO, followed by the cytosolic fraction. nih.gov This suggests that mitochondria play a crucial role in the metabolic trapping of the tracer. Further studies on other cationic [99mTc] complexes have confirmed significant mitochondrial localization, with one study reporting that over 86% of the tracer was found in the mitochondrial fraction of rat heart cells. nih.gov This accumulation is often a result of electrostatic interaction with the negatively charged mitochondrial membranes. nih.gov
Influence of Metabolic State on Cellular Uptake and Retention
The uptake and retention of technetium-based lipophilic brain imaging agents are intrinsically linked to the metabolic status of the cells. For compounds like [99mTc]-HMPAO, studies have shown that cellular retention is not solely dependent on initial blood flow but is also modulated by the intracellular environment. nih.govresearchgate.net Research on rat cerebral cortex slices has indicated that the metabolic state of the brain tissue influences the accumulation of the tracer. nih.gov For instance, inhibitors of oxidative phosphorylation were found to suppress both oxygen consumption and tracer uptake in a parallel manner. nih.gov
In Vivo Animal Model Studies
Pharmacokinetic Profiling in Animal Models
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new radiotracer. europa.eu These studies provide the foundation for predicting its behavior in humans.
Blood Clearance Kinetics
The rate at which a radiopharmaceutical is cleared from the bloodstream is a critical parameter that influences image quality and dosimetry. Rapid blood clearance is generally desirable for imaging agents as it leads to lower background signal and higher target-to-background ratios. nih.gov For technetium-labeled peptides and other compounds, blood clearance is typically multiphasic, with an initial rapid distribution phase followed by a slower elimination phase. nih.gov The clearance kinetics can be determined by sequentially sampling blood from animal models at various time points post-injection and measuring the radioactivity. nih.gov For this compound, it would be anticipated to exhibit rapid clearance from the blood, a characteristic feature of small, lipophilic brain perfusion agents.
Organ Distribution and Biodistribution Analysis
Biodistribution studies involve the quantitative measurement of tracer accumulation in various organs and tissues at different times after administration. nih.gov These studies are typically performed in rodents, and the data are expressed as a percentage of the injected dose per gram of tissue (%ID/g). nih.gov For brain imaging agents, high uptake in the brain and low accumulation in other organs are preferred.
In animal models, related compounds like [99mTc]-HMPAO show significant initial uptake in the brain, liver, and kidneys. nih.gov The distribution pattern provides insights into the tracer's mechanisms of uptake and potential routes of elimination. nih.govnih.gov For example, high uptake in the liver and spleen is often indicative of clearance by the reticuloendothelial system. nih.gov A comprehensive biodistribution analysis of this compound in an appropriate animal model would be required to characterize its in vivo behavior.
Interactive Data Table: Illustrative Biodistribution of a Generic 99mTc-labeled Agent in Mice (%ID/g)
Below is an example table illustrating how biodistribution data is typically presented. Note: This table is for illustrative purposes only and does not represent actual data for this compound.
| Organ | %ID/g (Mean ± SD) |
|---|
Excretion Pathways (e.g., renal, hepatobiliary)
Understanding the excretion pathways of a radiopharmaceutical is vital for dosimetry calculations and for interpreting images, as activity in the excretory organs can sometimes interfere with the region of interest. nih.gov Tracers can be eliminated from the body via the renal (urine) or hepatobiliary (feces) systems. nih.gov The physicochemical properties of the compound, such as its lipophilicity and charge, largely determine its primary route of excretion. researchgate.net
Lipophilic compounds often undergo hepatic metabolism and are excreted via the biliary system into the intestines. nih.gov More hydrophilic compounds are typically cleared by the kidneys. nih.gov Studies on various 99mTc-labeled agents have shown both renal and hepatobiliary clearance, and sometimes a combination of both. nih.govnih.gov For this compound, being a lipophilic agent, a significant degree of hepatobiliary excretion would be expected, similar to what is observed with [99mTc]-HMPAO.
Evaluation of Brain Uptake and Retention in Animal Models
The preclinical assessment of [99mTc]-HMPAO and similar brain perfusion agents in animal models is crucial for establishing their mechanism of action and species-specific characteristics. Studies in rodents have shown that after intravenous administration, the concentration of [99mTc]-HMPAO radioactivity in the brain remains steady for a significant period, from as early as 14 seconds to 60 minutes post-injection. nih.gov This suggests rapid uptake and stable retention during the initial phase, which is a prerequisite for reliable cerebral blood flow imaging.
The retention mechanism is based on the molecule's lipophilic nature, allowing it to cross the blood-brain barrier. Once inside the brain, the complex is converted into a less lipophilic, or hydrophilic, form, which becomes trapped. However, the efficiency of this trapping mechanism can vary significantly between species. For instance, studies with the similar agent [99mTc]-bicisate have shown poor brain retention in several non-primate species, including rodents, dogs, and pigs. nih.gov In contrast, primates exhibit selective and prolonged brain retention. nih.gov This difference is attributed to the specific metabolic pathways within the brain; in primates, the agent is effectively metabolized to a non-lipophilic acidic product that is trapped, a process that is less efficient in other species. nih.gov This highlights the importance of selecting appropriate animal models, particularly primates, for studies that aim to closely predict human brain retention.
Application in Animal Models for Specific Research Areas
Cerebral Blood Flow Assessment
[99mTc]-HMPAO is a well-established tracer for assessing regional cerebral blood flow (rCBF) in animal models. Its uptake and distribution in the brain are directly proportional to blood flow, providing a snapshot of perfusion at the time of injection. In studies using rats, a quantitative procedure for measuring CBF with [99mTc]-HMPAO has been successfully established. nih.gov Research demonstrated a strong correlation between the CBF values determined by [99mTc]-HMPAO and those measured with the reference tracer N-isopropyl-[125I]iodoamphetamine ([125I]IMP). nih.gov The brain radioactivity concentration at 5 minutes post-injection, when divided by the integrated arterial blood radioactivity over the first 19 seconds, yields a reliable CBF value. nih.gov This methodology has proven useful for assessing CBF changes in various experimental conditions.
The following table summarizes the key findings from a comparative CBF study in rats.
| Parameter | Method | Finding | Source |
| Tracer Comparison | Double tracer experiment with [99mTc]-HMPAO and [125I]IMP | CBF values from both tracers showed strong correlation. | nih.gov |
| Brain Retention | Biodistribution analysis in normal rats | Radioactivity concentration in the brain was steady from 14s to 60min post-injection. | nih.gov |
| Quantitation Method | Arterial blood sampling and brain radioactivity measurement | Optimal CBF value obtained by dividing 5-min brain radioactivity by 19-s integrated arterial radioactivity. | nih.gov |
Neuroimaging in Animal Models (e.g., neurological disorders)
[99mTc]-HMPAO SPECT has emerged as a valuable tool for investigating the neurobiological basis of neurological and behavioral disorders in animal models. A notable application is in the study of anxiety disorders in dogs. researchgate.netugent.bemaastrichtuniversity.nl By measuring regional cerebral blood flow, researchers can identify perfusion abnormalities in specific brain regions associated with anxiety-related behaviors. maastrichtuniversity.nl
In studies of anxious dogs, SPECT imaging revealed significant correlations between rCBF in the cerebellum and behavioral scores for aggression and fear. ugent.bemaastrichtuniversity.nl Specifically, positive associations were found between cerebellar perfusion and scores for aggression, social fear, and non-social fear. maastrichtuniversity.nl Furthermore, a negative correlation was observed between perfusion in subcortical regions and non-social fear scores. ugent.bemaastrichtuniversity.nl These findings underscore the involvement of the cerebellum and subcortical structures in canine anxiety and demonstrate the potential of functional neuroimaging to provide objective, biologically-based insights into veterinary behavioral medicine. ugent.bemaastrichtuniversity.nl
Imaging of Infection and Inflammation in Animal Models
One of the significant applications of [99mTc]-HMPAO is in the imaging of infection and inflammation, which is achieved by using the compound to label white blood cells (leukocytes). These radiolabeled leukocytes are then administered back into the animal, where they migrate to sites of infection or inflammation as part of the natural immune response. frontiersin.org This allows for the specific visualization of these pathological processes using SPECT imaging. frontiersin.orgresearchgate.net
This technique has been applied in various animal models to detect infections, including those in the central nervous system. researchgate.net The hybrid SPECT/CT modality further enhances this application by providing precise anatomical localization of the infectious foci identified by the labeled leukocytes. researchgate.net While [99mTc]-HMPAO-labeled leukocytes are a standard, research in animal models continues to explore and compare them with newer agents, aiming to improve sensitivity and image quality for detecting inflammatory lesions. frontiersin.orgresearchgate.net
| Application | Method | Key Findings in Animal Models | Source |
| Infection/Inflammation | [99mTc]-HMPAO labeled leukocytes | Labeled cells migrate to and accumulate at sites of infection, allowing for visualization. | frontiersin.org |
| CNS Infection | nanoSPECT/CT | Enables detection of CNS infections in experimental animals. | researchgate.net |
| Atherosclerosis | [99mTc]-annexin V | Effective in identifying apoptotic cell death in atheromatous lesions in animal models. | researchgate.net |
Tumor Imaging in Xenograft and Other Animal Models
The use of technetium-99m based radiopharmaceuticals extends to oncological research, particularly for imaging tumors in xenograft animal models. While [99mTc]-HMPAO is primarily for blood flow, other 99mTc-labeled compounds are designed to target specific characteristics of tumors, such as necrosis or the expression of particular receptors on cancer cells. nih.govnih.gov
For example, studies using [99mTc]glucarate in SCID mice with human breast cancer xenografts have demonstrated the agent's potential for cancer imaging. nih.gov Biodistribution studies showed moderate tumor uptake with favorable tumor-to-muscle ratios of 4.85 at 1 hour and 5.14 at 4 hours post-injection. nih.gov Micro-SPECT/CT imaging clearly visualized both primary tumors and metastatic lesions. nih.gov Similarly, [99mTc]-3PRGD2 SPECT has been used in xenograft models to visualize and quantify tumor angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov This technique can also monitor the response to antiangiogenic therapies. nih.gov These studies showcase the utility of 99mTc-SPECT in preclinical cancer research for visualizing tumor burden and assessing treatment efficacy. nih.govresearchgate.net
| Radiotracer | Animal Model | Key Findings | Source |
| [99mTc]Glucarate | SCID mice with MDA-MB-435 human breast cancer xenografts | Moderate tumor uptake; Tumor-to-muscle ratio of 5.14 at 4h; Clear visualization of tumors with micro-SPECT/CT. | nih.gov |
| [99mTc]-3PRGD2 | Xenograft lung cancer model | Enabled visualization and semiquantification of tumor angiogenesis; Monitored response to antiangiogenic therapy. | nih.gov |
| [99mTc]Tc-FAPi | FAP-positive xenografts | High specificity for FAP-positive tumors in animal models. | nih.gov |
Methodological Aspects of Animal Imaging Studies (e.g., SPECT, SPECT/CT)
The quality and quantitative accuracy of preclinical imaging studies heavily depend on the methodological aspects of the imaging technology used, such as Single Photon Emission Computed Tomography (SPECT) and the hybrid SPECT/CT. The integration of CT with SPECT provides crucial anatomical information for localizing radiotracer uptake and allows for CT-based attenuation correction, which is essential for quantification. researchgate.netbir.org.uk
Modern small-animal SPECT systems often use high-resolution cadmium zinc telluride (CZT) detectors and multi-pinhole collimators to enhance sensitivity and spatial resolution. researchgate.net The reconstruction of SPECT data is another critical aspect. Iterative reconstruction algorithms, such as Ordered Subsets Expectation-Maximization (OSEM), are standard. researchgate.net The choice of reconstruction parameters, including the number of iterations and subsets, and the method for scatter correction, significantly impacts the final image quality and quantitative accuracy. d-nb.inforesearchgate.net Studies evaluating these parameters have shown that increasing the number of iterations can lead to a more accurate estimation of activity concentration, but at the cost of increased image noise (a lower signal-to-noise ratio). d-nb.inforesearchgate.net Therefore, optimizing acquisition and reconstruction protocols is a key area of research to balance the trade-off between quantitative accuracy and image noise for specific preclinical applications. d-nb.inforesearchgate.net
Justification and Importance of Animal Models in Brain Research
The preclinical evaluation of novel radiopharmaceuticals, such as this compound, relies heavily on the use of animal models. These models are indispensable tools in neuroscience research, providing a necessary bridge between in vitro studies and human clinical trials. nih.govnih.gov The immense complexity of the brain and the need for controlled experimental conditions make animal models essential for understanding the potential efficacy and behavior of new neuroimaging agents. nih.govmdpi.com
The justification for using animal models in the development of brain imaging agents is multifaceted. The brain's intricate network of cells and the blood-brain barrier, a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system, present significant challenges for drug and imaging agent development. nih.gov Animal models allow researchers to study how a compound like this compound interacts with a living biological system, including its ability to cross the blood-brain barrier, its distribution within the brain, and its clearance from the body. nih.govnih.gov
Rodents, such as mice and rats, are the most commonly used species in neuroscience research due to their genetic and physiological similarities to humans, as well as their relatively short lifespans which allow for the study of disease progression over time. mdpi.com For certain studies, larger animals like dogs or non-human primates may be used as their brain structure and complexity more closely resemble that of humans, providing crucial data for translational research. researchgate.netmdpi.com These models are instrumental in dissecting the genetic and environmental factors in the pathogenesis of brain disorders and for validating new therapeutic and diagnostic approaches. nih.gov
Detailed Research Findings from Preclinical Evaluations
While specific preclinical data for this compound is not publicly available, the following tables present representative data from the preclinical evaluation of other 99mTc-labeled radiopharmaceuticals intended for imaging. This data illustrates the nature and format of findings typically generated in such studies.
The biodistribution of a radiopharmaceutical is a critical component of its preclinical assessment. It details the uptake of the compound in various organs and tissues at different time points after administration. This information is crucial for determining the agent's targeting efficacy and its potential for imaging specific organs or pathologies.
Table 1: Representative Biodistribution of a 99mTc-labeled Compound in Rats
The following table showcases typical biodistribution data for a 99mTc-labeled compound in healthy rats, expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data helps in understanding the clearance pathways and non-target organ uptake.
| Organ | 30 min post-injection (%ID/g) | 90 min post-injection (%ID/g) | 180 min post-injection (%ID/g) |
| Blood | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Heart | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.0 |
| Lungs | 1.2 ± 0.3 | 0.7 ± 0.2 | 0.3 ± 0.1 |
| Liver | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.0 ± 0.2 |
| Spleen | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Kidneys | 10.2 ± 1.5 | 8.5 ± 1.2 | 5.1 ± 0.8 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Brain | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |
Data is hypothetical and for illustrative purposes, based on typical findings for 99mTc-labeled compounds. researchgate.net
Table 2: Target-to-Non-Target Ratios for a 99mTc-labeled Compound in an Animal Model of Neurological Disease
In the context of brain imaging, the ratio of the compound's uptake in the target tissue (e.g., a specific brain region or a pathological lesion) to its uptake in non-target tissue (e.g., muscle or blood) is a key indicator of imaging contrast and quality. The following table provides an example of such ratios.
| Time Post-Injection | Brain-to-Blood Ratio | Brain-to-Muscle Ratio |
| 30 min | 2.1 | 3.5 |
| 60 min | 3.5 | 5.8 |
| 120 min | 4.2 | 7.0 |
Data is hypothetical and for illustrative purposes.
These tables underscore the importance of animal models in generating quantitative data on the pharmacokinetics and biodistribution of new radiopharmaceuticals. This information is vital for predicting the behavior of the compound in humans and for establishing its potential as a clinical diagnostic tool. The use of animal models allows for a thorough preclinical assessment, ensuring that only the most promising candidates proceed to human trials. nih.govnih.govmdpi.com
Mechanistic Research on 99mtc Cbpao Biodistribution and Retention
Elucidation of Biological Trapping Mechanisms in Brain Tissue
The capacity of [99mTc]-CBPAO and related complexes to image the brain relies on a specific trapping mechanism that fixes the radioactive tracer within brain cells in proportion to initial blood flow. The process begins with the intravenous administration of the lipophilic, neutral [99mTc] complex, which allows it to readily diffuse across the intact blood-brain barrier into neural tissue.
Once inside the brain cells, the key to retention is the rapid enzymatic or chemical conversion of the initial fat-soluble complex into a secondary, non-lipophilic (hydrophilic) species. This charged or more polar molecule is unable to diffuse back out of the cell across the lipid bilayer of the cell membrane, effectively trapping the radioactivity intracellularly.
Studies on the analogous compound [99mTc]-HMPAO in rat cerebellum cell cultures have detailed the distribution of the retained radioactivity. After uptake, the majority of the tracer is no longer in its original lipophilic form. Instead, it is found in different cellular compartments, demonstrating the conversion process. nih.gov
| Cellular Fraction | Percentage of Retained Radioactivity (%) | Description |
|---|---|---|
| Hydrophilic Phase | 69.1% | Water-soluble, converted form of the complex, unable to exit the cell. Identified primarily as 99mTcO4-. |
| Bound State | 24.1% | Radioactivity bound to non-diffusible, high-molecular-weight cellular components like proteins. |
| Lipophilic Phase | 6.8% | Unconverted, original form of the complex that can still diffuse out of the cell. |
This evidence supports a dual-trapping mechanism: the primary method is conversion to a hydrophilic species, supplemented by binding to intracellular structures. nih.gov Further research has shown that retention is not uniform across all brain cell types; in vitro studies indicate that [99mTc]-HMPAO retention is significantly higher in astrocytes compared to neurons, suggesting astrocytes are a primary site for the trapping process and contribute substantially to the imaging signal. nih.gov
Investigation of Interactions with Cellular Components (e.g., proteins, glutathione)
The intracellular conversion of the lipophilic [99mTc]-PAO complex is not a spontaneous event but is mediated by interaction with specific cellular components. The most critical of these is the ubiquitous antioxidant, glutathione (B108866) (GSH). amanote.com Glutathione appears to be the primary endogenous substance responsible for the reduction and conversion of the [99mTc] complex into its hydrophilic, trapped form.
The reaction with glutathione is a key determinant of tracer retention. Experimental manipulation of intracellular GSH levels directly impacts the trapping of the radiopharmaceutical.
Depletion of GSH: Treatment of cells with agents like diethyl maleate (B1232345) (DEM) or buthionine sulfoximine (B86345) (BSO), which deplete intracellular glutathione, leads to a significant decrease in the retention of [99mTc]-HMPAO. nih.govnih.gov
Increase of GSH: Conversely, increasing intracellular glutathione content has been shown to enhance the retention of the tracer. nih.gov
| Agent | Mechanism of Action | Effect on [99mTc]-HMPAO Retention |
|---|---|---|
| Diethyl Maleate (DEM) | Depletes intracellular glutathione (GSH). | Significantly inhibits/reduces tracer accumulation. nih.govnih.gov |
| Buthionine Sulfoximine (BSO) | Inhibits GSH synthesis, leading to depletion. | Decreases tracer retention. nih.gov |
| N-acetylcysteine (NAC) | Increases intracellular glutathione (GSH) content. | Overnight incubation resulted in a 2-fold increase in GSH but did not significantly modify the kinetics of tracer incorporation. nih.gov |
| Dithiothreitol (DTT) / 2-Mercaptoethanol | Exogenous reducing agents. | Completely abolished tracer retention when present in the medium. nih.gov |
In addition to small molecules like glutathione, the tracer also interacts with larger cellular components. A significant fraction of the retained radioactivity is bound to non-diffusible elements, which are likely intracellular proteins. nih.gov This binding serves as a secondary trapping mechanism, further securing the radionuclide within the cell.
Relationship between Radiopharmaceutical Properties and Biological Fate
The biological fate of a [99mTc]-based brain imaging agent—its ability to cross the blood-brain barrier, its distribution within the brain, and its clearance from the body—is directly dictated by its physicochemical properties. For a compound like this compound, the essential properties are small molecular size, electrical neutrality, and high lipophilicity.
Lipophilicity and Neutrality: These are prerequisites for passive diffusion across the lipophilic blood-brain barrier. The initial complex is designed to be highly soluble in lipids to facilitate this transit. Once inside the brain, the conversion to a polar, hydrophilic form alters this property, leading to its retention.
Stability: The complex must be stable enough in the bloodstream to reach the brain intact but also susceptible to intracellular conversion once it arrives. The chemical structure of the ligand (e.g., CBPAO, HMPAO) is engineered to achieve this balance.
The properties of a related neutral, lipophilic technetium-99m complex, [99mTc]DMG-2MP (SQ 32097), illustrate these relationships clearly.
| Parameter | Finding | Implication |
|---|---|---|
| Brain Uptake (Rats) | 1.1% of injected dose at 5 minutes. | Demonstrates successful transit across the blood-brain barrier. |
| Brain Uptake (Monkeys) | 2.8% of injected dose at 5 minutes. | Shows significant brain penetration. |
| Blood Activity (Rats) | <3% of injected dose at 5 minutes. | Indicates rapid clearance from the bloodstream, leading to a good target-to-background ratio. |
| Gray/White Matter Ratio (Monkeys) | 3.6 at 10 minutes. | Distribution is proportional to regional blood flow, as gray matter is more highly perfused. |
| Brain Clearance (Monkeys) | Half-life of 86 minutes. | Shows that while the agent is trapped, there is still a slow clearance process. |
| Excretion (Rats, 24 hr) | 59% in feces, 23% in urine. | Defines the primary routes of elimination from the body. |
Comparative Research with Other Technetium 99m Radiopharmaceuticals
Comparison of [⁹⁹ᵐTc]-CBPAO with [⁹⁹ᵐTc]-Hexamethylpropylene Amine Oxime ([⁹⁹ᵐTc]-HMPAO)
[⁹⁹ᵐTc]-CBPAO (technetium Tc 99m cyclobutylpropyleneamine oxime) and [⁹⁹ᵐTc]-HMPAO (technetium Tc 99m exametazime) are both amine oxime compounds. Their comparative characteristics have been evaluated primarily in the context of radiolabeling white blood cells (leukocytes) for infection and inflammation imaging.
There is a notable lack of published studies directly comparing the brain uptake and retention of [⁹⁹ᵐTc]-CBPAO and [⁹⁹ᵐTc]-HMPAO in animal models for the purpose of cerebral perfusion imaging. Research on [⁹⁹ᵐTc]-CBPAO has predominantly focused on its efficacy as a leukocyte-labeling agent rather than a brain perfusion agent.
In the context of leukocyte labeling, in vitro properties of [⁹⁹ᵐTc]-CBPAO have been directly compared to the commercially available [⁹⁹ᵐTc]-HMPAO. A key study revealed several differences. nih.gov
The radiochemical purity of [⁹⁹ᵐTc]-CBPAO was consistently higher than that of [⁹⁹ᵐTc]-HMPAO at all tested time points up to 24 hours post-labeling. nih.gov However, the efficiency of labeling leukocytes was lower for [⁹⁹ᵐTc]-CBPAO compared to [⁹⁹ᵐTc]-HMPAO. nih.gov Despite this, the viability of the labeled white blood cells was high for both compounds, indicating low cellular toxicity from the labeling process. nih.gov A significant advantage of [⁹⁹ᵐTc]-CBPAO was its superior stability once bound to leukocytes, showing less release of the radiolabel over a 24-hour period compared to [⁹⁹ᵐTc]-HMPAO. nih.gov
Although the labeling efficiency is lower, the greater stability of the [⁹⁹ᵐTc]-CBPAO-leukocyte complex suggests it has potential as a viable alternative for cell-labeling applications. nih.gov
| In Vitro Property | [⁹⁹ᵐTc]-CBPAO | [⁹⁹ᵐTc]-HMPAO | Source |
| Radiochemical Purity | Higher | Lower | nih.gov |
| Leukocyte Labeling Efficiency | Lower | Higher | nih.gov |
| Labeled Cell Viability | High | High | nih.gov |
| Stability of Labeled Leukocytes | Higher (Better) | Lower | nih.gov |
The biological trapping mechanism for lipophilic ⁹⁹ᵐTc complexes like [⁹⁹ᵐTc]-HMPAO is a well-understood, two-step process. First, the lipophilic (fat-soluble) complex, being neutral in charge, freely diffuses across the cell membrane into the intracellular environment. springermedizin.denih.gov Once inside the cell, the complex undergoes a conversion into a secondary, hydrophilic (water-soluble) species. springermedizin.denih.gov This conversion is often mediated by intracellular reducing agents, such as glutathione (B108866) (GSH). nih.govnih.gov This newly formed hydrophilic complex can no longer diffuse back across the lipid cell membrane and becomes trapped inside the cell. springermedizin.de A secondary retention mechanism involves the binding of the complex to non-diffusible intracellular components like proteins and organelles. springermedizin.denih.gov
While specific studies on the trapping mechanism of [⁹⁹ᵐTc]-CBPAO are not prevalent, as a structurally similar amine oxime, it is presumed to follow the same fundamental trapping mechanism of lipophilic diffusion followed by intracellular conversion to a hydrophilic, non-diffusible form.
Comparative Analysis with Other Brain Perfusion Agents (e.g., [⁹⁹ᵐTc]-ECD)
Direct comparative studies between [⁹⁹ᵐTc]-CBPAO and [⁹⁹ᵐTc]-ECD (technetium Tc 99m bicisate) as brain perfusion agents are not available in the reviewed literature. However, extensive research has compared [⁹⁹ᵐTc]-HMPAO with [⁹⁹ᵐTc]-ECD, offering valuable insights that may be cautiously extrapolated due to the structural similarities between CBPAO and HMPAO.
Both [⁹⁹ᵐTc]-HMPAO and [⁹⁹ᵐTc]-ECD are established agents for single-photon emission computed tomography (SPECT) brain perfusion imaging. Studies show that both radiopharmaceuticals demonstrate rapid uptake into the brain. researchgate.net However, significant differences exist in their pharmacokinetics and imaging characteristics.
[⁹⁹ᵐTc]-ECD generally produces images with better brain-to-background contrast because it has significantly less background uptake in facial and soft tissues and clears more rapidly from the body than [⁹⁹ᵐTc]-HMPAO. researchgate.net In comparative studies, images from [⁹⁹ᵐTc]-ECD were often described as "easier to interpret." researchgate.net
Quantitative comparisons have shown that while the brain retention of both tracers is stable shortly after injection, their regional distribution differs. nih.govnih.gov In studies on patients without cortical infarctions, [⁹⁹ᵐTc]-ECD showed relatively higher uptake in the frontal, parietal, and occipital lobes, whereas [⁹⁹ᵐTc]-HMPAO showed higher relative uptake in the medial temporal lobes, thalami, and brain stem. nih.gov In studies of Alzheimer's disease, [⁹⁹ᵐTc]-ECD demonstrated greater contrast between affected and unaffected brain regions compared to [⁹⁹ᵐTc]-HMPAO, although both tracers performed well in correctly classifying patients. houstonmethodist.org In peri-ictal SPECT for epilepsy, [⁹⁹ᵐTc]-ECD was associated with better image localization and higher cortical-to-extracerebral uptake ratios than unstabilized [⁹⁹ᵐTc]-HMPAO. nih.gov
Comparative Studies with Non-Amine Oxime Radiopharmaceuticals (e.g., [⁹⁹ᵐTc]-MIBI, [⁹⁹ᵐTc]-Pertechnetate) in Specific Research Contexts
As with [⁹⁹ᵐTc]-ECD, direct comparative research between [⁹⁹ᵐTc]-CBPAO and non-amine oxime agents like [⁹⁹ᵐTc]-MIBI (technetium Tc 99m sestamibi) and [⁹⁹ᵐTc]-Pertechnetate is not found in the literature. Therefore, this section summarizes comparisons between [⁹⁹ᵐTc]-HMPAO and these agents.
A study comparing the radiotoxicity of [⁹⁹ᵐTc]-HMPAO, [⁹⁹ᵐTc]-MIBI, and [⁹⁹ᵐTc]-Pertechnetate in rat thyroid cells provided insights into their cellular interactions. nih.gov [⁹⁹ᵐTc]-HMPAO showed a significantly higher uptake into the cell nucleus and membrane/organelle fractions compared to both [⁹⁹ᵐTc]-MIBI and [⁹⁹ᵐTc]-Pertechnetate. nih.govtandfonline.com In terms of causing a reduction in cell survival (a measure of radiotoxicity), [⁹⁹ᵐTc]-HMPAO and [⁹⁹ᵐTc]-Pertechnetate were found to be similar and both were substantially more potent than [⁹⁹ᵐTc]-MIBI. nih.govtandfonline.com These findings suggest that clonogenic cell survival is not solely determined by the dose to the nucleus and may involve other radiosensitive targets within the cell, such as the mitochondria or the cell membrane, which could be affected by [⁹⁹ᵐTc]-HMPAO. nih.gov
These cellular-level comparisons are important for understanding the biological behavior of these compounds, even though their clinical applications differ widely. [⁹⁹ᵐTc]-Pertechnetate is primarily used for thyroid and gastric mucosa imaging, while [⁹⁹ᵐTc]-MIBI is used for myocardial perfusion and parathyroid imaging.
Methodological Advancements in 99mtc Cbpao Research
Advancements in Quality Control and Purity Assessment
The assurance of high radiochemical purity (RCP) is fundamental for the successful application of any radiopharmaceutical. For Technetium-99m (99mTc)-labeled compounds like [99mTc]-CBPAO, several advancements in quality control methodologies have been implemented to ensure the final product is suitable for its intended use. While specific studies focusing solely on this compound are part of the broader effort to improve quality control for all 99mTc radiopharmaceuticals, the principles and techniques are directly applicable.
A primary focus has been the validation and optimization of chromatographic techniques to accurately determine RCP. nih.govresearchgate.net Methods such as thin-layer chromatography (TLC) and instant thin-layer chromatography (ITLC) are commonly employed. nih.govnih.gov For instance, the use of ITLC-SG (silica gel) is widespread in both research and clinical settings due to its superior performance and speed compared to traditional TLC-SG. researchgate.net The choice of stationary and mobile phases is critical for separating the desired radiolabeled compound from impurities like free pertechnetate (B1241340) (99mTcO₄⁻) and hydrolyzed-reduced 99mTc (99mTcO₂). nih.gov
To enhance convenience and accuracy, alternative methods to traditional chromatography have been developed. One such innovation is the use of silica (B1680970) cartridges, which has been shown to be a fast, convenient, and accurate method for the quality control of some 99mTc-radiopharmaceuticals. nih.gov Furthermore, the reliability of dose calibrators for quantifying radioactivity in routine RCP analysis in hospital radiopharmacies has been assessed and confirmed, providing a practical tool for quality assurance. researchgate.net The "cut and count" technique, where segments of the chromatography paper are measured in a dose calibrator, remains a sufficient method for routine RCP measurement. nih.gov
The Italian rules of Good Preparation of Radiopharmaceuticals in Nuclear Medicine (NBP-MN) underscore the necessity of a robust quality assurance program for 99mTc-labeled radiopharmaceuticals, where RCP is a key parameter. nih.gov This highlights the regulatory and procedural importance of these advanced quality control measures.
Optimization of Imaging Protocols in Preclinical SPECT/CT Studies
The quality and quantitative accuracy of preclinical Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging are highly dependent on the acquisition and reconstruction parameters. Research into the optimization of these protocols for 99mTc-based radiopharmaceuticals provides a framework for obtaining high-quality data in studies involving this compound.
Studies using phantoms filled with 99mTc have demonstrated that several parameters significantly affect the reconstructed activity concentration (ACrec) and the signal-to-noise ratio (SNR). nih.govnih.gov These parameters include the weighting factor for scatter correction, the total number of iterations in the reconstruction algorithm, and the volume of the region of interest. nih.govnih.gov For instance, the use of object-specific scatter correction has been shown to result in a more accurate estimation of activity concentration compared to default scatter correction. nih.gov
The number of projections acquired during a SPECT scan has a relatively minor impact on the ACrec and no significant effect on the SNR when the total scan time is kept constant. nih.govd-nb.info However, increasing the number of iterations in the reconstruction algorithm, such as the Ordered Subsets Expectation Maximization (OSEM) algorithm, leads to a higher estimated activity concentration but a lower signal-to-noise ratio. nih.govnih.gov This presents a trade-off that needs to be balanced based on the specific goals of the preclinical study. For quantitative analysis, a higher number of iterations may be preferable for accuracy, while for qualitative diagnostic imaging, fewer iterations might provide a better SNR. nih.gov
The introduction of hybrid SPECT/CT systems has enabled more precise quantitative imaging, comparable in some respects to Positron Emission Tomography (PET). nih.govnih.gov The CT component allows for accurate attenuation correction of the SPECT data, which is crucial for quantitative accuracy. nih.gov The optimization of these protocols is essential for reliable longitudinal studies and for the accurate assessment of radiopharmaceutical biodistribution in preclinical models.
Interactive Data Table: Impact of Reconstruction Parameters on SPECT Image Quality
| Parameter | Effect on Reconstructed Activity Concentration (ACrec) | Effect on Signal-to-Noise Ratio (SNR) | Key Finding |
|---|---|---|---|
| Scatter Correction Factor (k) | Significant Impact | Significant Impact | Object-specific scatter correction improves accuracy over default settings. nih.gov |
| Number of Iterations | Increases with more iterations | Decreases with more iterations | A trade-off exists between quantitative accuracy and image noise. nih.govnih.gov |
| Number of Projections | Minor Impact | No Significant Impact | Total scan time is a more critical factor. nih.govd-nb.info |
| Volume of Interest (VOI) | Significant Impact | Significant Impact | The size of the region being measured affects the outcome. nih.govnih.gov |
Innovative Approaches in Radiopharmaceutical Development (e.g., one-pot synthesis)
The development of new and efficient methods for preparing radiopharmaceuticals is a continuous effort in nuclear medicine. One such innovative approach that is highly relevant to 99mTc-based agents like this compound is the concept of "one-pot synthesis". nih.gov
This method simplifies the preparation of radiotracers by combining all necessary reagents in a single reaction vessel. nih.gov For 99mTc radiopharmaceuticals, this typically involves the reduction of pertechnetate (99mTcO₄⁻) eluted from a generator and the subsequent chelation of the reduced 99mTc by a specific ligand, in this case, the CBPAO molecule. nih.gov This approach is particularly advantageous in the context of radiopharmaceuticals due to the short half-life of many radionuclides, including 99mTc, which necessitates rapid and efficient labeling procedures. nih.gov
The 99mTc-centered one-pot synthesis is distinct from traditional organic one-pot reactions. Instead of forming multiple carbon-carbon or carbon-heteroatom bonds, the primary goal is the formation of multiple coordination bonds between the technetium metal center and various donor atoms such as nitrogen and oxygen present in the ligand. nih.gov Many of the 99mTc radiotracers currently in routine clinical use are prepared following the basic principles of this one-pot synthesis, highlighting its robustness and reliability. nih.gov
The development and refinement of one-pot synthesis kits have significantly streamlined the preparation of 99mTc radiopharmaceuticals, making them more accessible for routine use in both clinical and preclinical research settings. nih.gov This approach minimizes manual manipulations, reduces the risk of errors, and ensures a consistent product quality. The continued evolution of these methods, including the optimization of reaction conditions and the development of new chelating systems, represents an important area of advancement in radiopharmaceutical chemistry. nih.gov
Future Directions and Emerging Research Avenues for 99mtc Cbpao Analogues
Development of Novel Amine Oxime Ligands for Enhanced Properties
The core of a [99mTc]-CBPAO analogue's performance lies in the chemical structure of its ligand. The amine oxime framework has proven to be a versatile scaffold for chelating Technetium-99m, but researchers are actively exploring modifications to enhance the properties of the resulting radiocomplexes. The development of novel amine-dioxime chelators, for instance, offers the advantages of simplified synthesis and the flexibility to modify the lipophilicity of the molecule. iaea.orgnih.gov This is a critical parameter, as it directly influences the radiotracer's ability to cross the blood-brain barrier and its clearance characteristics from non-target tissues.
Systematic alterations to the ligand structure can fine-tune the physicochemical and biological properties of the technetium complexes. iaea.org Research is focused on creating ligands that not only form stable complexes with 99mTc with high radiochemical purity but also possess improved target affinity and specificity. For example, the introduction of different alkyl moieties has been used to create a range of lipophilicities, allowing for the selection of a candidate with the optimal balance for brain imaging. iaea.orgnih.gov The coordination chemistry of oxime and amide functional groups allows for various binding modes, which can be exploited to design complexes with desired in vivo behavior. nih.gov The goal is to develop ligands that result in [99mTc] complexes with higher brain uptake, faster clearance from the blood, and improved signal-to-noise ratios.
Table 1: Research Findings on Novel Amine Oxime Ligand Development
| Research Focus | Key Findings | References |
|---|---|---|
| Novel Amine-Dioxime Chelators | Offer ease of synthesis and flexibility in altering lipophilicity. Labeling is rapid and stable. | iaea.orgnih.gov |
| Structural Modifications | Systematic changes to the ligand can fine-tune physicochemical and biological properties of the resulting 99mTc radiopharmaceuticals. | iaea.org |
| Coordination Chemistry | Oxime and amide groups can chelate metal ions in various coordination modes, influencing the complex's properties. | nih.gov |
| Lipophilicity Alteration | Use of different alkyl moieties allows for the creation of compounds with a range of lipophilicities to optimize brain uptake. | iaea.orgnih.gov |
Exploration of Alternative Labeling Strategies for Technetium-99m
The traditional method of labeling with Technetium-99m involves the reduction of pertechnetate (B1241340) with stannous chloride. iaea.org While effective, research is underway to explore alternative labeling strategies that may offer improved stability, specific activity, and versatility. These modern approaches are crucial for developing the next generation of [99mTc] radiopharmaceuticals. nih.gov
One such strategy is the use of bifunctional chelating agents (BFCAs). These molecules have one functional group that strongly chelates the 99mTc and another that can be conjugated to a targeting biomolecule. everand.com Chelators like HYNIC (hydrazinonicotinamide) have been successfully used to label various molecules, often in conjunction with co-ligands like EDDA and tricine (B1662993) to stabilize the technetium complex. everand.com Another approach involves the use of pre-formed technetium cores, such as the [99mTc(CO)3]+ (tricarbonyl) and the [99mTc≡N]2+ (nitrido) cores. nih.govnih.gov These cores can be prepared in kit form and then reacted with appropriate ligands, simplifying the labeling process and often resulting in highly stable complexes.
Direct labeling methods are also being refined. These techniques involve the direct interaction of reduced 99mTc with functional groups on the surface of a molecule or nanoparticle, avoiding the need for a separate chelator. everand.comnih.govnih.gov While potentially simpler, ensuring the in vivo stability of these directly labeled compounds is a key challenge that requires careful optimization of the reaction conditions. everand.com
Table 2: Comparison of Technetium-99m Labeling Strategies
| Labeling Strategy | Description | Advantages | Challenges | References |
|---|---|---|---|---|
| Traditional Reduction | Reduction of pertechnetate with stannous chloride in the presence of the ligand. | Well-established and widely used. | May not always produce a well-defined, stable complex. | iaea.org |
| Bifunctional Chelators (e.g., HYNIC, DTPA) | A molecule that binds 99mTc and can be attached to a targeting moiety. | High stability, versatility for labeling various biomolecules. | May alter the biological properties of the targeting molecule. | everand.comnih.gov |
| Novel Technetium Cores (e.g., Carbonyl, Nitrido) | Pre-formed stable technetium cores that react with ligands. | High stability, simplified labeling kits. | Requires specific ligand chemistry for coordination. | nih.govnih.gov |
| Direct Labeling | Direct attachment of reduced 99mTc to the molecule's surface. | Simple, avoids use of a chelator. | Potential for lower in vivo stability. | everand.comnih.govnih.gov |
Application of this compound in Emerging Animal Models of Neurological Diseases
The validation and utility of novel radiotracers are heavily dependent on their evaluation in relevant animal models of human diseases. nc3rs.org.uknih.gov While this compound and its analogues have been primarily used for cerebral perfusion imaging, there is a growing interest in applying them to emerging and more sophisticated animal models of specific neurological disorders.
For Alzheimer's disease (AD), research has demonstrated the potential of 99mTc-labeled small molecules for imaging amyloid plaques, a key pathological hallmark of the disease. nih.gov Studies have reviewed derivatives of various chemical scaffolds, including Congo red and benzothiazole, labeled with 99mTc for this purpose. nih.gov Furthermore, investigations into the cellular retention mechanisms of tracers like [99mTc]-HMPAO have highlighted the significant role of astrocytes, suggesting that changes in glial cell metabolism in pathologies like AD could be monitored. nih.gov This provides a strong rationale for evaluating novel this compound analogues in transgenic mouse models of AD that recapitulate aspects of amyloid pathology and neuroinflammation. mdpi.com
Similarly, in Parkinson's disease (PD) research, various animal models exist that are created using neurotoxins (e.g., MPTP, 6-hydroxydopamine) or through genetic modifications to mimic the progressive loss of dopaminergic neurons. nih.govnih.gov While these models are often used to test therapies, they also present an opportunity to assess the ability of this compound analogues to detect changes in cerebral blood flow or other physiological parameters that may be altered in the disease state. The application of these radiotracers in such models could provide valuable insights into disease progression and the effects of therapeutic interventions.
Standardization of Preclinical Research Procedures
A significant hurdle in the development and translation of novel radiopharmaceuticals is the lack of standardized preclinical research procedures. nc3rs.org.uked.ac.ukresearchgate.net The variability in protocols for animal handling, image acquisition, and data analysis across different laboratories can lead to inconsistent and difficult-to-compare results. nih.govnih.gov This hinders the reliable assessment of new tracers and their ultimate translation to the clinic. nih.gov
There is a growing consensus on the need for harmonized guidelines for preclinical imaging studies. iaea.orgiaea.orgnih.goveverand.com This includes the standardization of scanner quality control, image acquisition and reconstruction parameters, and methods for quantitative analysis. nih.govresearchgate.net For instance, a multicenter study on preclinical PET/CT imaging revealed significant quantitative biases when using default site protocols, which were substantially reduced after implementing standardized procedures. researchgate.net The development and use of standardized phantoms can also play a crucial role in calibrating scanners and ensuring the accuracy and reproducibility of imaging data, reducing the number of animals required for such studies. nc3rs.org.uk
The International Atomic Energy Agency (IAEA) has provided guidance for preclinical studies with radiopharmaceuticals, emphasizing the importance of rigorous testing to characterize their physicochemical and biological behavior in a manner consistent with good laboratory practices. iaea.orgiaea.orgnih.goveverand.com Adhering to such standardized protocols is essential for generating the robust and reproducible data necessary to support the clinical translation of promising new this compound analogues. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| Technetium-99m-[N-[(2,2-dimethyl-3-amino-1-propyl)amino]ethyl]-N'-(2-hydroxyimino-1,1-dimethylethyl)ethane-1,2-diamine | This compound |
| Technetium-99m | 99mTc |
| Pertechnetate | TcO4- |
| Hydrazinonicotinamide | HYNIC |
| Ethylenediaminediacetic acid | EDDA |
| Diethylenetriaminepentaacetic acid | DTPA |
| Hexamethylpropyleneamine oxime | HMPAO |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP |
Q & A
What factors influence the labeling efficiency of [99mTc]-CBPAO, and how can they be systematically optimized?
Basic Research Focus
Labeling efficiency depends on reducing agent type (e.g., stannous chloride vs. fluoride), reaction time, pH, and temperature. For instance, pretreated silica sand studies show that increasing SnCl₂ concentration improves 99mTc retention (Rret%) but prolonged reaction times (>30 min) reduce yields due to re-oxidation of reduced technetium . To optimize, use factorial experimental designs (e.g., 2⁴ designs) to test variable interactions, followed by ANOVA to identify significant factors .
How can response surface methodology (RSM) enhance the optimization of this compound synthesis parameters?
Advanced Research Focus
RSM models nonlinear relationships between variables (e.g., reducing agent concentration, reaction time) and outcomes (e.g., Rret%). A study using RSM for silica sand labeling generated a 3D response surface to predict optimal conditions, revealing that SnF₂ at 0.1 mg/mL and 15-minute reaction time maximized retention . Implement software like Design-Expert® to construct RSM models and validate predictions via confirmatory experiments .
What quality control protocols ensure radiochemical purity of this compound in preclinical studies?
Basic Research Focus
Use ascending paper chromatography to quantify free pertechnetate (99mTcO₄⁻) and radio-HPLC to assess ligand-bound fractions. For example, silica sand studies confirmed ≥95% radiochemical purity using these methods, critical for ensuring in vivo stability . Include acceptance criteria: <5% free 99mTcO₄⁻ and >90% bound activity .
How should researchers resolve contradictions in binding affinity data between in vitro and in vivo studies?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., cell type, ligand conformation). For [99mTc]-HYNIC-CPCR4, in vitro affinity contradicted clinical data due to differences in receptor dimerization states . To address this:
- Validate assays using standardized cell lines (e.g., DU-4475 for PSMA).
- Compare results across multiple methodologies (e.g., competitive binding vs. autoradiography).
- Replicate in vivo models to confirm target engagement .
What statistical methods are critical for analyzing multi-variable impacts on this compound synthesis?
Basic Research Focus
Factorial designs coupled with ANOVA identify main effects and interactions. A 2⁴ factorial design for silica sand labeling revealed that SnCl₂ concentration and reaction time had the largest effects on Rret% (p<0.05) . Use Tukey’s post-hoc test to compare group means and power analysis to ensure sample adequacy .
Which pharmacokinetic models best describe this compound clearance in preclinical models?
Advanced Research Focus
Monoexponential models effectively fit time-activity curves for clearance studies. For 99mTc-DTPA in guinea pigs, half-life (t½) values were calculated using y = a + be⁻λᵗ, where λ = ln(2)/t½ . For multi-compartment kinetics, use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
How do reducing agents like SnF₂ and SnCl₂ differentially affect this compound stability?
Basic Research Focus
SnF₂ produces higher Rret% (85–92%) than SnCl₂ (70–80%) due to stronger reduction potential and lower re-oxidation rates. However, SnF₂ may require longer reaction times, increasing impurity risks . Characterize stability via accelerated degradation studies (e.g., 24-hour room-temperature storage) and monitor radiochemical purity .
What comparative strategies evaluate this compound’s diagnostic efficacy against other 99mTc-labeled agents?
Advanced Research Focus
Use head-to-head biodistribution studies in animal models. For example, [99mTc]-PSMA-GCK01 showed comparable uptake to [99mTc]-EDDA/HYNIC-iPSMA in salivary glands but higher liver-to-kidney ratios, necessitating region-of-interest (ROI) analysis for quantitative comparisons . Pair with molecular docking to correlate uptake differences with ligand-receptor binding conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
